Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst.
Amination and Esterification: The amino group can be introduced through a nucleophilic substitution reaction, and the ester group can be formed via esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can be employed.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance its binding affinity and specificity, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene core structure.
Biphenyl Derivatives: Compounds such as 4-biphenylamine and 4-biphenylcarboxylic acid feature the biphenyl group.
Uniqueness
Methyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate is unique due to the combination of the biphenyl group and the thiophene ring, which can impart distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
methyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEKOCDAFWCYBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184767 |
Source
|
Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-16-9 |
Source
|
Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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